

Understanding the Mass Shift of Atazanavir-d9: A Technical Guide

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Compound of Interest		
Compound Name:	Atazanavir-d9	
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This in-depth technical guide provides a comprehensive overview of the mass shift observed in **Atazanavir-d9**, the deuterated internal standard for the antiretroviral drug Atazanavir. This document details the structural basis for the mass difference, presents quantitative data in a clear, tabular format, outlines relevant experimental protocols, and visualizes key concepts using diagrams.

Introduction to Atazanavir and its Deuterated Analog

Atazanavir is an azapeptide protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] It functions by selectively inhibiting the viral protease, an enzyme crucial for the maturation of the virus, thereby rendering newly produced viral particles non-infectious. The molecular formula of Atazanavir is $C_{38}H_{52}N_6O_7$, with a molecular weight of approximately 704.86 g/mol .[3]

In quantitative bioanalysis, such as pharmacokinetic studies, stable isotope-labeled internal standards are essential for achieving accurate and precise measurements using liquid chromatography-mass spectrometry (LC-MS). **Atazanavir-d9** is the deuterated analog of Atazanavir, where nine hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a predictable increase in its molecular weight, which is the basis of the "mass shift."



The Core of the Mass Shift: Isotopic Labeling

The fundamental reason for the mass shift between Atazanavir and **Atazanavir-d9** is the incorporation of nine deuterium (²H or D) atoms in the latter's chemical structure. Deuterium is a stable isotope of hydrogen with a nucleus containing one proton and one neutron, giving it an atomic mass of approximately 2.014 amu, compared to protium (¹H), which has only a proton and an atomic mass of approximately 1.008 amu.

The specific locations of the nine deuterium atoms in **Atazanavir-d9** (CAS No. 1092540-51-6) are on the two tert-butyl groups and one of the methoxycarbonyl groups.

Table 1: Comparison of Atazanavir and Atazanavir-d9

Property	Atazanavir	Atazanavir-d9
Molecular Formula	C38H52N6O7	C38H43D9N6O7[4]
Molecular Weight	704.86 g/mol [3]	713.91 g/mol [4]
Monoisotopic Mass	704.39525 Da	713.45175 Da
Mass Shift (amu)	-	+9.0565

The following diagram illustrates the structure of Atazanavir with the positions of deuterium substitution in **Atazanavir-d9** highlighted.

Caption: Structure of Atazanavir with deuterium labeling sites for **Atazanavir-d9**.

Mass Spectrometry Analysis

The mass shift between Atazanavir and **Atazanavir-d9** is readily observed using mass spectrometry. In typical electrospray ionization (ESI) in positive mode, both molecules will be protonated, forming [M+H]⁺ ions.

Table 2: Mass Spectrometry Data for Atazanavir and Atazanavir-d9



Analyte	Precursor Ion (m/z) [M+H]+	Major Product Ion(s) (m/z)
Atazanavir	705.4	168.0, 448.2, 547.3
Atazanavir-d5	710.2	168.0
Atazanavir-d9 (Predicted)	714.5	168.0, 457.2, 556.3

Note: The product ions for **Atazanavir-d9** are predicted based on the fragmentation pattern of Atazanavir and the location of the deuterium labels. The fragment with m/z 168.0, corresponding to the pyridinyl-phenyl-methyl moiety, is not expected to contain any deuterium atoms and should therefore remain unchanged.

The following workflow illustrates the use of **Atazanavir-d9** as an internal standard in a typical quantitative bioanalytical method.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Atazanavir in a biological matrix using **Atazanavir-d9** as an internal standard, based on common practices in the field.[5][6][7]

Sample Preparation (Protein Precipitation)

- Aliquoting: Aliquot 100 μ L of the biological sample (e.g., plasma) into a microcentrifuge tube.
- Internal Standard Spiking: Add a specific volume (e.g., 25 μL) of a known concentration of Atazanavir-d9 solution (in a solvent like methanol or acetonitrile) to each sample, except for blank matrix samples.
- Protein Precipitation: Add a larger volume (e.g., 300 μL) of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
- Vortexing and Centrifugation: Vortex the samples for approximately 1 minute to ensure thorough mixing and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.



- Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for analysis.
- Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent to concentrate the analyte.

LC-MS/MS Analysis

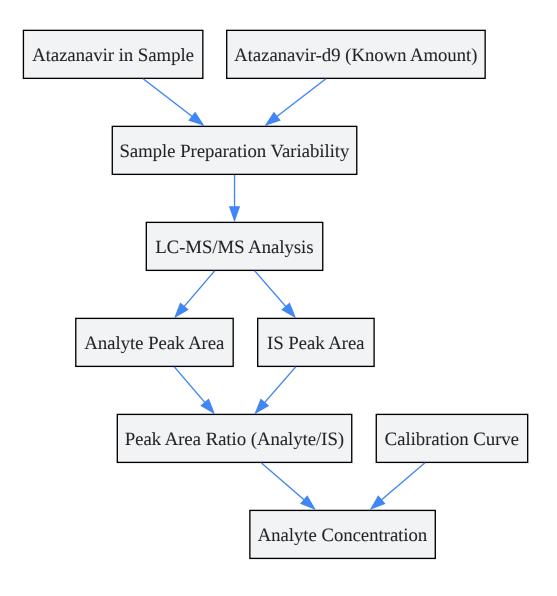
- Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system.
- Column: A C18 reverse-phase column is commonly used for the separation of Atazanavir.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for Atazanavir and **Atazanavir-d9** are monitored.

Table 3: Example MRM Transitions for Atazanavir and Atazanavir-d9

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Atazanavir	705.4	168.0
Atazanavir-d9	714.5	168.0

The following diagram illustrates the logical relationship in using a stable isotope-labeled internal standard for quantification.





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